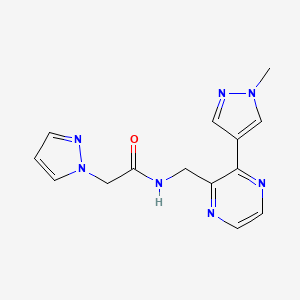![molecular formula C21H23N5O4S2 B2947376 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1184971-12-7](/img/structure/B2947376.png)
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S2 and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Reactivity
The exploration of synthetic pathways for derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl) compounds reveals the versatility and reactivity of these heterocycles. For example, Hassneen and Abdallah (2003) developed new routes to pyridino[2,3-d]pyrimidin-4-one and related structures through the condensation and subsequent reactions of thioxopyrimidinyl derivatives, showcasing the potential for generating diverse thienotriazolopyrimidin derivatives with varied biological activities (Hassneen & Abdallah, 2003).
Biological Evaluation and Potential Applications
Research into the biological activities of thienotriazolopyrimidin derivatives has identified several potential applications, particularly in antimicrobial and antitumor therapies. Said et al. (2004) synthesized a series of thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, with some compounds exhibiting promising antimicrobial activity (Said et al., 2004). Furthermore, compounds with a thienotriazolopyrimidin scaffold have been evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential for agricultural applications as well (Fadda et al., 2017).
Antimalarial Effects
The investigation of triazolopyrimidine derivatives for their antimalarial effects highlights the therapeutic potential of these compounds. Werbel, Elslager, and Chu (1973) synthesized a series of s-triazolopyrimidines demonstrating significant activity against P. berghei in mice, indicating the potential for developing new antimalarial agents based on this chemical framework (Werbel, Elslager, & Chu, 1973).
Antimicrobial and Anti-inflammatory Properties
The structural modification of thienotriazolopyrimidines has been explored to enhance their antimicrobial and anti-inflammatory properties. For instance, El Azab and Abdel-Hafez (2015) reported the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which showed promising in vitro antimicrobial activity (El Azab & Abdel-Hafez, 2015). Additionally, Pan et al. (2015) synthesized derivatives of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one, identifying compounds with significant anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory agents (Pan et al., 2015).
properties
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-5-7-25-19(28)18-16(6-8-31-18)26-20(25)23-24-21(26)32-12-17(27)22-13-9-14(29-2)11-15(10-13)30-3/h6,8-11H,4-5,7,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVOCZASQSRICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)



![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)


